molecular formula C12H9F3N2O5 B8744178 6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol

6,7-Dimethoxy-3-nitro-4-(trifluoromethyl)quinolin-2-ol

Cat. No. B8744178
M. Wt: 318.20 g/mol
InChI Key: PESZNBNOOHUCJJ-UHFFFAOYSA-N
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Patent
US06635759B2

Procedure details

3.5 g of 6,7-dimethoxy-4-trifluoromethyl-2-(1H)-quinolone are nitrated with 50 ml of a semi-concentrated mixture of nitric acid and sulphuric acid under ice cooling. The mixture is heated to room temperature and poured on water. The precipitation formed is cleaned with Flash Chromatography (silica gel, dichloromethane:acetone 9:1). Yield 70%, melting point 270° C., UV λ max 391 nm (DMSO), IR (KBR) CO: 1670cm-1.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
semi-concentrated mixture
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][C:8](=[O:15])[CH:7]=[C:6]2[C:16]([F:19])([F:18])[F:17].[N+:20]([O-])([OH:22])=[O:21].S(=O)(=O)(O)O.ClCCl.CC(C)=O>CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][C:8](=[O:15])[C:7]([N+:20]([O-:22])=[O:21])=[C:6]2[C:16]([F:19])([F:18])[F:17] |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC=1C=C2C(=CC(NC2=CC1OC)=O)C(F)(F)F
Step Two
Name
semi-concentrated mixture
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on water
CUSTOM
Type
CUSTOM
Details
The precipitation
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=C(C(NC2=CC1OC)=O)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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